2-Bromo-5-(oxetan-3-yl)pyridine
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Overview
Description
2-Bromo-5-(oxetan-3-yl)pyridine is a heterocyclic organic compound with the molecular formula C8H8BrNO and a molecular weight of 214.06 g/mol . This compound features a pyridine ring substituted with a bromine atom at the 2-position and an oxetane ring at the 5-position. It is primarily used in research and development within the fields of organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-(oxetan-3-yl)pyridine typically involves the bromination of 5-(oxetan-3-yl)pyridine. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions . The reaction proceeds as follows:
- Dissolve 5-(oxetan-3-yl)pyridine in an appropriate solvent such as dichloromethane.
- Add N-bromosuccinimide and azobisisobutyronitrile to the solution.
- Reflux the mixture for several hours until the reaction is complete.
- Purify the product by column chromatography to obtain this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the process generally involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and implementing continuous flow techniques to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-(oxetan-3-yl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions with boronic acids to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base such as potassium carbonate (K2CO3).
Coupling Reactions: Often performed in the presence of a palladium catalyst, a base like potassium phosphate (K3PO4), and a solvent mixture of water and 1,4-dioxane.
Major Products Formed
Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.
Coupling Reactions: Products are biaryl compounds formed by the coupling of the pyridine ring with an aryl group from the boronic acid.
Scientific Research Applications
2-Bromo-5-(oxetan-3-yl)pyridine is utilized in several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the design and synthesis of potential drug candidates, especially those targeting neurological and inflammatory diseases.
Material Science: It is employed in the synthesis of novel materials with unique electronic and photophysical properties.
Mechanism of Action
The mechanism of action of 2-Bromo-5-(oxetan-3-yl)pyridine depends on its specific application. In medicinal chemistry, it often acts as a precursor to bioactive molecules that interact with various molecular targets such as enzymes, receptors, or ion channels. The oxetane ring can enhance the metabolic stability and bioavailability of these molecules by reducing their susceptibility to enzymatic degradation .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-6-(oxetan-3-yl)pyridine: Similar structure but with the oxetane ring at the 6-position instead of the 5-position.
3-Bromo-2-((oxetan-3-yl-d5)oxy)pyridine: A derivative with a deuterated oxetane ring.
Uniqueness
2-Bromo-5-(oxetan-3-yl)pyridine is unique due to the specific positioning of the oxetane ring, which can influence its reactivity and the properties of the molecules derived from it. The presence of the oxetane ring can also impart unique steric and electronic effects, making it a valuable scaffold in drug design and material science .
Properties
Molecular Formula |
C8H8BrNO |
---|---|
Molecular Weight |
214.06 g/mol |
IUPAC Name |
2-bromo-5-(oxetan-3-yl)pyridine |
InChI |
InChI=1S/C8H8BrNO/c9-8-2-1-6(3-10-8)7-4-11-5-7/h1-3,7H,4-5H2 |
InChI Key |
POHHZFFTCXASNL-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CO1)C2=CN=C(C=C2)Br |
Origin of Product |
United States |
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